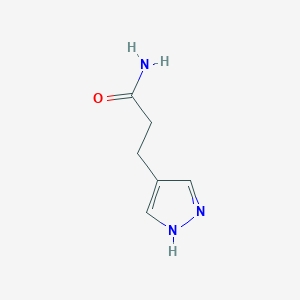

3-(1H-pyrazol-4-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3-(1H-pyrazol-4-yl)propanamide |

InChI |

InChI=1S/C6H9N3O/c7-6(10)2-1-5-3-8-9-4-5/h3-4H,1-2H2,(H2,7,10)(H,8,9) |

InChI Key |

PLDHGRBIURVNDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)CCC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1h Pyrazol 4 Yl Propanamide and Analogous Structures

Retrosynthetic Strategies for the 3-(1H-pyrazol-4-yl)propanamide Scaffold

A logical retrosynthetic analysis of this compound (I) reveals several key disconnections. The primary disconnection is at the C4 position of the pyrazole (B372694) ring, breaking the bond between the ring and the propanamide side chain. This leads to a pyrazole core (II) and a three-carbon synthon.

A more practical approach involves a two-step disconnection of the side chain. The amide bond can be disconnected to reveal pyrazole-4-propanoic acid (III) or its corresponding ester. Further disconnection of the propanoic acid side chain at the α-β carbon-carbon bond suggests a pyrazole-4-acetonitrile (IV) or a pyrazole-4-acetic acid ester as a key intermediate. This intermediate can be derived from a pyrazole-4-carbaldehyde (V) through various synthetic transformations. Ultimately, the pyrazole ring itself can be disconnected to simple, acyclic precursors.

Key Retrosynthetic Intermediates:

| Intermediate | Structure |

| This compound (I) | |

| Pyrazole (II) | |

| Pyrazole-4-propanoic acid (III) | |

| Pyrazole-4-acetonitrile (IV) | |

| Pyrazole-4-carbaldehyde (V) |

Pyrazole Ring Construction and Functionalization at the C4 Position

The synthesis of the this compound scaffold hinges on two critical aspects: the efficient construction of the pyrazole ring and the precise introduction of the functionalized side chain at the C4 position.

Classical and Contemporary Pyrazole Annulation Reactions

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with both classical and modern methods offering diverse routes to this important scaffold.

The most traditional and widely used method for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction, known as the Knorr pyrazole synthesis, offers a straightforward route to a wide range of substituted pyrazoles. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

For the synthesis of a C4-functionalized pyrazole, a 1,3-dicarbonyl compound bearing a suitable precursor to the propanamide side chain at the C2 position would be required. However, direct installation of such a group can be challenging. A more common strategy is to use a simple 1,3-dicarbonyl compound to form the pyrazole ring first and then introduce the desired functionality at the C4 position.

A powerful and versatile method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to electrophilically attack the electron-rich C4 position of the pyrazole ring. The resulting iminium salt is then hydrolyzed to afford the pyrazole-4-carbaldehyde. This intermediate is crucial for subsequent chain extension reactions to build the propanamide side chain.

The Vilsmeier-Haack reaction is a highly efficient method for the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes and other substituted pyrazole-4-carbaldehydes chemmethod.commdpi.com. The reaction conditions are generally mild, and the yields are often high, making it a preferred method in many synthetic sequences.

Regioselective Functionalization of Pyrazole at C4

With the pyrazole core in hand, the next critical step is the regioselective introduction of the propanamide side chain or a suitable precursor at the C4 position.

One effective strategy involves a two-step sequence starting from the readily available pyrazole-4-carbaldehyde. The Knoevenagel condensation of pyrazole-4-carbaldehyde with an active methylene (B1212753) compound, such as malononitrile, provides a pyrazol-4-ylmethylenemalononitrile derivative. This reaction is often catalyzed by a mild base like ammonium carbonate in an aqueous medium, highlighting its green chemistry credentials researchgate.net.

The resulting α,β-unsaturated nitrile can then be subjected to reduction of the double bond and subsequent hydrolysis of the nitrile groups to afford the corresponding propanoic acid. Finally, standard amidation procedures can be employed to convert the carboxylic acid into the desired this compound.

Illustrative Synthetic Sequence:

| Step | Reaction | Reactants | Product |

| 1 | Vilsmeier-Haack Reaction | Pyrazole, POCl₃, DMF | Pyrazole-4-carbaldehyde |

| 2 | Knoevenagel Condensation | Pyrazole-4-carbaldehyde, Malononitrile | 2-(1H-pyrazol-4-ylmethylene)malononitrile |

| 3 | Reduction & Hydrolysis | 2-(1H-pyrazol-4-ylmethylene)malononitrile | 3-(1H-pyrazol-4-yl)propanoic acid |

| 4 | Amidation | 3-(1H-pyrazol-4-yl)propanoic acid | This compound |

Advanced Pyrazole Scaffold Synthesis Techniques

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, have emerged as powerful tools for the C4-functionalization of pre-functionalized pyrazoles (e.g., 4-halopyrazoles). For instance, the Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne can introduce a carbon chain that can be further elaborated into the propanamide moiety nih.gov.

More recently, direct C-H functionalization has gained significant attention as an atom-economical approach to pyrazole modification. While C5-H activation is often favored, methods for regioselective C4-H functionalization are being developed, offering a more direct route to 4-substituted pyrazoles without the need for pre-halogenation.

Microwave-Assisted Synthesis of Pyrazole Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. The synthesis of pyrazole derivatives is particularly amenable to this technology.

Microwave irradiation has been successfully employed in the one-pot, three-component synthesis of pyrazolone derivatives. For instance, the reaction of a β-ketoester, a hydrazine, and an aldehyde under solvent-free microwave irradiation (420 W) for 10 minutes can produce a variety of 4-arylidenepyrazolone derivatives in yields ranging from 51% to 98% nih.gov. This method is notable for its efficiency and tolerance of a wide range of functional groups on the aryl ring, including halogens, carboxylic acids, nitro groups, and trifluoromethyl groups nih.gov.

In another example, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was achieved by reacting enones with semicarbazide hydrochloride in a methanol/water solution under microwave irradiation (100 W) at 70°C for just 4 minutes, affording yields between 82% and 96% dergipark.org.tr. Similarly, 1-aroyl-3,5-dimethyl-1H-pyrazoles have been synthesized through the cyclocondensation of carbohydrazide derivatives with 2,4-pentanedione in ethanol (B145695) using a microwave oven (270 W) for 3–5 minutes, resulting in excellent yields of 82–98% rsc.org.

| Product | Reactants | Conditions | Yield (%) |

| 4-Arylidenepyrazolone derivatives | β-ketoester, Hydrazine, Aldehyde | Microwave (420 W), Solvent-free, 10 min | 51-98 nih.gov |

| 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | Enones, Semicarbazide hydrochloride | Microwave (100 W), 70°C, 4 min | 82-96 dergipark.org.tr |

| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Carbohydrazide derivatives, 2,4-Pentanedione | Microwave (270 W), Ethanol, 3-5 min | 82-98 rsc.org |

| Quinolin-2(1H)-one-based pyrazoles | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Microwave (360 W), 120°C, 7-10 min | 68-86 rsc.org |

Ultrasound-Assisted Synthesis of Pyrazole Scaffolds

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. This technique is considered a green chemistry approach as it often allows for milder reaction conditions and reduced energy consumption.

The synthesis of pyrazoline derivatives from chalcones is a well-documented example of the application of ultrasound in heterocyclic chemistry. The reaction of chalcones with phenylhydrazine in glacial acetic acid under ultrasonic irradiation leads to the formation of 1,3,5-triphenyl-pyrazolines in good yields with shorter reaction times compared to conventional methods researchgate.net. This methodology has been extended to the synthesis of various pyrazole derivatives from chalcones and acid hydrazides, again demonstrating the efficiency of ultrasound in promoting these cyclization reactions researchgate.net.

The use of ultrasound eliminates the need for conventional heating, thereby reducing energy consumption and solvent usage. For instance, the synthesis of pyrazolines from chalcones can be achieved in significantly shorter times with comparable or even better yields compared to traditional heating methods researchgate.net.

| Reactants | Product | Conditions | Key Advantages |

| Chalcones, Phenylhydrazine | 1,3,5-Triphenyl-pyrazolines | Ultrasound, Glacial acetic acid | Reduced reaction time, good yields researchgate.net |

| Chalcones, Acid hydrazides | Pyrazoline derivatives | Ultrasound, Acetic acid | Efficient, environmentally friendly researchgate.net |

| Indole-based chalcones, Carbohydrazides | Indole-substituted pyrazoles | Ultrasound | Shorter reaction times, comparable yields researchgate.net |

Flow Chemistry Approaches for Pyrazole Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and facile scalability.

The synthesis of substituted pyrazoles has been efficiently achieved using flow chemistry. A two-stage flow process can be employed, starting from acetophenones. In the first stage, the acetophenone is condensed with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then reacted with hydrazine in a second stage to yield the desired pyrazole. This tandem reaction can be performed in a continuous setup, for example, by passing the reactants through a heated stainless-steel coil and then a glass mixer-chip, allowing for rapid synthesis and optimization galchimia.com.

A rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles and pyrazolines has also been developed. This method involves the in-situ formation of diazoalkanes from fluorinated amines, followed by a [3+2] cycloaddition reaction in sequential reactor coils nih.gov. This telescoped approach allows for the synthesis of a diverse library of azoles. Furthermore, the pyrazole core can be sequentially modified in additional reactor modules to perform N-alkylation, arylation, deprotection, and amidation, showcasing the versatility of flow chemistry for generating molecular diversity in a short amount of time nih.gov.

| Starting Materials | Key Intermediates | Reaction Type | Flow System Components | Advantages |

| Acetophenones, DMF-DMA, Hydrazine | Enaminones | Two-stage condensation | Stainless-steel coil, Glass mixer-chip | Faster, safer, cleaner, improved reproducibility and scalability galchimia.com |

| Fluorinated amines, Alkynes/Alkenes | Diazoalkanes | [3+2] Cycloaddition | Sequential reactor coils | Rapid, modular, allows for sequential modifications nih.gov |

| Terminal alkynes, Hydrazine | 1,3-Diynes | Sequential alkyne homocoupling and Cope-type hydroamination | Continuous flow reactor | Direct access to valuable pyrazoles from simple starting materials rsc.orgrsc.org |

Sonogashira Arylation for Pyrazole Derivatives

The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction has found wide application in the synthesis of complex molecules, including those containing pyrazole scaffolds.

The Sonogashira coupling can be used to introduce aryl or other substituents onto the pyrazole ring, thereby creating a diverse range of derivatives. The reaction is carried out under mild conditions and tolerates a variety of functional groups. A typical Sonogashira reaction involves a palladium catalyst such as PdCl2(PPh3)2 or Pd(PPh3)4, a copper(I) salt like CuI, and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) organic-chemistry.orgorganic-chemistry.org.

Recent advancements have led to the development of copper-free Sonogashira reactions, which can be advantageous in certain applications to avoid potential issues associated with copper catalysis nih.gov. These reactions often employ specialized palladium catalysts and bases. For example, a fast Sonogashira reaction of various aryl halides with alkynes can be achieved in the presence of 3 mol% of PdCl2(PPh3)2 and 3 equivalents of tetrabutylammonium fluoride (TBAF) under copper-, amine-, and solvent-free conditions organic-chemistry.org.

| Aryl/Vinyl Halide | Terminal Alkyne | Catalyst System | Base | Key Features |

| Aryl or Vinyl Halide | Terminal Alkyne | Palladium catalyst (e.g., Pd(PPh3)4), Copper(I) co-catalyst (e.g., CuI) | Amine base (e.g., TEA) | Mild reaction conditions, wide functional group tolerance wikipedia.org |

| Aryl Halides (I, Br, Cl) | Alkynes | PdCl2(PPh3)2 | TBAF | Copper-, amine-, and solvent-free conditions organic-chemistry.org |

| Aryl Bromides | Alkynes | [DTBNpP] Pd(crotyl)Cl | TMP | Room-temperature, copper-free nih.gov |

Propanamide Moiety Formation and Amide Bond Synthesis

The formation of the propanamide moiety requires the creation of a stable amide bond. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and typically requires activation of the carboxylic acid. Various strategies, from classical coupling reagents to modern catalytic methods, have been developed to facilitate this transformation efficiently.

Carboxylic Acid and Amine Coupling Strategies for Amide Bond Formation

The most common approach for forming an amide bond involves the use of stoichiometric coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide array of such reagents is available, each with its own advantages and limitations.

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents peptide.com. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide and a urea byproduct. To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides peptide.com.

Phosphonium and aminium/uronium salt-based reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also highly effective coupling reagents hepatochem.com. These reagents are known for their high efficiency and rapid reaction times, with minimal racemization peptide.comhepatochem.com.

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, EDC | HOBt, DMAP | Widely used, can cause racemization without additives peptide.com |

| Phosphonium Salts | BOP, PyBOP | - | Efficient, avoids hazardous byproducts of some older reagents uni-kiel.de |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | HOBt | Very efficient, rapid reactions, low racemization peptide.comhepatochem.com |

Catalytic Approaches for Amide Bond Formation

In line with the principles of green chemistry, there is a growing interest in developing catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents and the generation of large amounts of byproducts. These methods often involve the direct condensation of carboxylic acids and amines in the presence of a catalyst.

Boric acid and its derivatives have emerged as effective catalysts for direct amidation. For instance, ortho-iodophenylboronic acid has been shown to catalyze direct amidation at room temperature in the presence of molecular sieves as a dehydrating agent acs.org. The efficiency of these boronic acid catalysts can be tuned by modifying the substituents on the aromatic ring acs.org.

Titanium-based catalysts, such as titanium tetrafluoride (TiF4), have also been shown to enhance the direct amidation of carboxylic acids rsc.org. Catalytic amounts of TiF4 can promote the reaction between both aromatic and aliphatic carboxylic acids and amines in refluxing toluene, providing a variety of amides in good to excellent yields rsc.org.

Enzymatic strategies also offer a green and highly selective alternative for amide bond formation. Enzymes such as ligases can catalyze the formation of amide bonds under mild conditions, often with high chemo-, regio-, and stereoselectivity.

| Catalyst Type | Specific Catalyst | Reaction Conditions | Scope |

| Boron-based | ortho-Iodophenylboronic acid | Room temperature, Molecular sieves | Aliphatic and aromatic acids and amines acs.org |

| Titanium-based | Titanium tetrafluoride (TiF4) | Refluxing toluene | Aromatic and aliphatic acids and amines rsc.org |

| Silicon-based | Tetramethylorthosilicate (Si(OMe)4) | Refluxing toluene | Wide range of amides in excellent yields doi.org |

Sustainable and Green Chemistry Methodologies in Amide Synthesis

Green chemistry principles are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Conducting reactions without a solvent offers significant environmental benefits. As mentioned, CAN-catalyzed direct amidation can be effectively performed under solvent-free conditions with microwave assistance mdpi.comnih.gov. Mechanochemical methods, such as ball milling, also provide a solvent-free approach to amide synthesis. These techniques can lead to quantitative conversion of carboxylic acids and amines to amides without the need for activating agents or additives chemrxiv.org. The direct absorption of mechanical energy can induce the reaction, often at lower temperatures and with shorter reaction times than conventional heating nih.govchemrxiv.org. For instance, the thermo-mechanochemical condensation of benzoic acid and p-toluidine yields N-(p-tolyl)benzamide almost quantitatively on a gram scale chemrxiv.org.

Electrochemical Synthesis of Amides

Electrochemical methods represent a sustainable approach to synthesis, utilizing electricity as a "reagent" to drive reactions. While specific applications to the synthesis of this compound are not detailed in the available literature, the electrochemical functionalization of pyrazole derivatives is an active area of research mdpi.com. Anodic oxidation can be used to generate reactive intermediates that can then participate in C-N bond-forming reactions. For example, the electrooxidative N-arylation of pyrazole has been demonstrated mdpi.com. The principles of electrochemical amidation could potentially be applied by generating an activated carboxylic acid species at an electrode, which would then react with an amine.

Convergent and Linear Synthesis Routes for the this compound Framework

Coupling of 1H-Pyrazole-4-yl Subunits with Propanamide Precursors

The direct formation of a carbon-carbon bond between a pre-functionalized pyrazole ring and a three-carbon propanamide side chain is a fundamental approach to synthesizing this compound. Transition-metal-catalyzed cross-coupling reactions are powerful tools for achieving this transformation, offering high efficiency and functional group tolerance. nih.govbeilstein-journals.org

Methodologies such as the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, have been successfully employed for the arylation of pyrazole scaffolds. nih.govmdpi.com For instance, a 4-halopyrazole can be coupled with a suitable propanamide precursor containing a boronic acid or ester functionality. Conversely, a 4-pyrazolylboronic acid derivative can be reacted with a halogenated propanamide. The choice of catalyst, typically a palladium complex, and reaction conditions are crucial for achieving high yields and minimizing side reactions. beilstein-journals.org

Another relevant coupling strategy is the Heck reaction, which involves the coupling of an unsaturated compound with an aryl or vinyl halide. While not a direct route to the saturated propanamide chain, it can be used to introduce a propenamide side chain at the 4-position of the pyrazole ring, which can subsequently be reduced to the desired propanamide.

The following table summarizes representative coupling reactions for the synthesis of pyrazole derivatives.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 4-Iodopyrazole | Propanamide-3-boronic acid | Pd(dppf)Cl2, Base | 3-(Pyrazol-4-yl)propanamide |

| Copper-Catalyzed | 4-Iodopyrazole | Alcohols | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOtBu | 4-Alkoxypyrazoles |

This table presents generalized examples of coupling reactions that can be adapted for the synthesis of the target compound.

Post-Coupling Derivatization and Scaffold Diversification

Once the basic this compound scaffold is assembled, further diversification can be achieved through post-coupling derivatization. This approach allows for the introduction of a wide range of functional groups onto the pyrazole ring or the propanamide side chain, leading to a library of analogous structures. globalresearchonline.netmdpi.com

Functionalization of the pyrazole ring can be accomplished through various reactions. For example, the N-H of the pyrazole ring can be alkylated or arylated to introduce substituents at the N1 position. nih.gov Electrophilic aromatic substitution reactions can be used to introduce functional groups at other available positions on the pyrazole ring, although the regioselectivity of these reactions must be carefully controlled. chim.it

Modification of the propanamide side chain offers another avenue for diversification. The amide nitrogen can be substituted, or the alpha and beta carbons of the propanamide chain can be functionalized prior to or after the coupling step. These modifications can influence the molecule's physicochemical properties and biological activity.

The table below illustrates potential post-coupling derivatization reactions.

| Reaction | Substrate | Reagent | Product |

| N-Alkylation | This compound | Alkyl halide, Base | 3-(1-Alkyl-pyrazol-4-yl)propanamide |

| Amide N-Substitution | This compound | Acyl chloride, Base | N-Acyl-3-(1H-pyrazol-4-yl)propanamide |

This table provides examples of derivatization reactions to illustrate the concept of scaffold diversification.

Reduction of Unsaturated Propanamide Precursors (e.g., Diimide Reduction)

An alternative synthetic strategy involves the initial construction of an unsaturated analog, such as 3-(1H-pyrazol-4-yl)propenamide, followed by the reduction of the carbon-carbon double bond. This two-step approach can be advantageous, as the synthesis of the unsaturated precursor via methods like the Knoevenagel or Wittig reaction is often straightforward. researchgate.net

A variety of reducing agents can be employed for the selective reduction of the α,β-unsaturated amide. Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) is a common and effective method. researchgate.net

Diimide reduction offers a metal-free alternative for this transformation. researchgate.netresearchgate.net Diimide (N₂H₂) can be generated in situ from the oxidation of hydrazine, often with an oxidizing agent like hydrogen peroxide or air in the presence of a catalyst such as copper(II) sulfate. researchgate.net This method is known for its selectivity in reducing non-polar double and triple bonds, leaving polar functional groups like amides intact. The reaction of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acids to the corresponding propanoic acids has been successfully carried out using diimide, highlighting its utility in this class of compounds. researchgate.netresearchgate.net

| Reduction Method | Unsaturated Precursor | Reagents | Product |

| Catalytic Hydrogenation | 3-(1H-Pyrazol-4-yl)propenamide | H₂, Pd/C | This compound |

| Diimide Reduction | 3-(1H-Pyrazol-4-yl)propenamide | Hydrazine hydrate, H₂O₂, CuSO₄ (catalyst) | This compound |

This table compares common methods for the reduction of unsaturated propanamide precursors.

Aza-Michael Addition for Pyrazol-1-yl-propanamide Scaffolds

The Aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for the formation of C-N bonds. ias.ac.in This reaction is particularly well-suited for the synthesis of 3-(pyrazol-1-yl)propanamide scaffolds, where the pyrazole nitrogen acts as the nucleophile. researchgate.netnih.gov

In this approach, a pyrazole is reacted with an acrylamide derivative in the presence of a base. The base deprotonates the pyrazole N-H, increasing its nucleophilicity and facilitating the attack on the β-carbon of the acrylamide. nih.gov This method is highly atom-economical and often proceeds under mild reaction conditions. The synthesis of various 3-(1H-pyrazol-1-yl)propanamide derivatives has been reported using this methodology, demonstrating its broad applicability. turkjps.orgnih.gov For example, the reaction of 1H-pyrazole with N-(substituted-phenyl)-3-chloropropanamide in the presence of a base in DMF yields the corresponding 3-(1H-pyrazol-1-yl)-N-phenylpropanamide. turkjps.orgnih.gov

The regioselectivity of the Aza-Michael addition is a key consideration, as unsymmetrically substituted pyrazoles can potentially yield two different regioisomers. However, the reaction conditions can often be tuned to favor the formation of the desired isomer.

| Pyrazole Derivative | Michael Acceptor | Base/Solvent | Product |

| 1H-Pyrazole | Acrylamide | Base, DMF | 3-(1H-Pyrazol-1-yl)propanamide |

| 3,5-Dimethylpyrazole | N-Phenylacrylamide | Base, DMF | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide |

This table provides examples of Aza-Michael additions for the synthesis of pyrazol-1-yl-propanamide scaffolds.

Structural Aspects and Conformational Analysis of 3 1h Pyrazol 4 Yl Propanamide and Derivatives

Tautomerism in the 1H-Pyrazole Ring and its Influence on Molecular Structure

The 1H-pyrazole ring is characterized by the presence of two adjacent nitrogen atoms, one of which is a pyrrole-type (NH) and the other a pyridine-type (N). This arrangement gives rise to annular tautomerism, a phenomenon that significantly influences the molecule's structure and reactivity.

Prototropic Annular Tautomerism

Prototropic annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring. nih.gov This results in two tautomeric forms that are in dynamic equilibrium. For a 4-substituted pyrazole (B372694) like 3-(1H-pyrazol-4-yl)propanamide, this equilibrium means the propanamide substituent is attached to a pyrazole ring where the NH group can be at either the N1 or N2 position relative to the point of attachment. In the case of symmetrically 3,5-disubstituted pyrazoles, these tautomers are identical. However, for unsymmetrically substituted pyrazoles, the two tautomers are distinct and may have different stabilities. nih.gov

Influence of Substituents and Environment on Tautomeric Ratios

The equilibrium between the pyrazole tautomers is sensitive to both the nature of the substituents on the ring and the surrounding environment, including the solvent and solid-state packing forces. nih.gov The electronic properties of the substituents play a crucial role; electron-donating groups tend to favor the tautomer where the NH group is further away, while electron-withdrawing groups favor the tautomer with the NH group in closer proximity. nih.gov

The propanamide group at the 4-position of the pyrazole ring in this compound is expected to influence the tautomeric equilibrium, although the effect may be less pronounced than for substituents at the 3 or 5 positions. The amide functionality can act as both a hydrogen bond donor and acceptor, potentially influencing the tautomeric preference through intramolecular interactions or by mediating solvent interactions. nih.gov In the solid state, the tautomeric form observed is often the one that allows for the most stable hydrogen-bonding network. nih.gov

Conformational Preferences of the Propanamide Chain

For instance, in the crystal structure of 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, the N—C—C—C torsion angle of the propanamide chain is reported to be 153.6 (3)°. nih.gov This indicates a relatively extended conformation of the chain. Computational studies on similar short-chain amides suggest that both extended and folded conformations can be energetically accessible, with the preferred conformation often being influenced by the potential for intramolecular hydrogen bonding and the minimization of steric hindrance. nih.govnih.gov The planarity of the pyrazole ring and the potential for hydrogen bonding between the amide group and the pyrazole nitrogen atoms can also influence the conformational landscape of the propanamide chain.

Supramolecular Assembly and Intermolecular Interactions

The ability of the 1H-pyrazole ring and the propanamide group to participate in hydrogen bonding plays a dominant role in the supramolecular assembly of this compound in the solid state.

Hydrogen Bonding Networks in the Solid State

In the solid state, pyrazole derivatives are known to form extensive hydrogen-bonding networks. nih.gov The NH group of the pyrazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. nih.gov This donor-acceptor capability allows for the formation of various supramolecular motifs. iucr.org

The propanamide substituent introduces additional hydrogen bonding sites: the amide NH2 group acts as a donor, and the carbonyl oxygen is a strong acceptor. This allows for a more complex and robust network of intermolecular interactions. In the crystal structure of the related compound, 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, molecules are linked into a three-dimensional network through N—H···N and N—H···O hydrogen bonds. nih.gov A similar pattern can be anticipated for this compound, where the amide and pyrazole moieties of adjacent molecules interact to form a stable crystalline lattice.

The table below summarizes the hydrogen bond geometry observed in a related pyrazolylpropanamide derivative, which can serve as a model for the interactions expected in this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O | 0.86 | 2.11 | 2.968 (2) | 175 |

| N—H···N | 0.86 | 2.21 | 3.055 (2) | 167 |

| Data from the crystal structure of 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. nih.gov |

Self-Aggregation Phenomena (e.g., Dimer, Trimer Formation)

A characteristic feature of N-unsubstituted pyrazoles is their propensity for self-aggregation into cyclic structures such as dimers, trimers, and tetramers, as well as infinite chains (catemers). nih.govglobalresearchonline.net This self-assembly is driven by strong and directional N—H···N hydrogen bonds between the pyrazole rings. nih.gov

The formation of these aggregates is influenced by the steric and electronic nature of the substituents on the pyrazole ring. nih.gov In the case of this compound, the propanamide substituent at the 4-position can sterically influence the formation of these cyclic aggregates. Furthermore, the additional hydrogen bonding capabilities of the amide group can lead to more complex aggregation patterns, potentially linking the primary pyrazole aggregates into higher-order structures. For instance, while the core of the assembly might be a pyrazole dimer or trimer, these units could be further interconnected through amide-amide or amide-pyrazole hydrogen bonds, leading to the formation of tapes, sheets, or three-dimensional networks. nih.gov The specific aggregation pattern adopted in the solid state will be the one that maximizes the stability of the crystal lattice through a combination of these intermolecular interactions. fu-berlin.de

Chemical Reactivity and Mechanistic Studies of 3 1h Pyrazol 4 Yl Propanamide

Reactivity Profiles of the 1H-Pyrazole Moiety

The 1H-pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This structural feature imparts a unique and rich chemical reactivity to the molecule.

The 1H-pyrazole ring exhibits amphoteric properties, meaning it can act as both a weak acid and a weak base. nih.gov The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is responsible for its basic character. chemicalbook.comksu.edu.sa Protonation occurs at this nitrogen to form a pyrazolium (B1228807) cation. chemicalbook.comglobalresearchonline.net The pyrrole-like nitrogen atom (N1), on the other hand, is weakly acidic due to the hydrogen atom attached to it. nih.gov In the presence of a base, this proton can be removed to form a pyrazolate anion. chemicalbook.compharmaguideline.com

The basicity of pyrazole (B372694) is weaker than that of imidazole (B134444) and pyridine. ksu.edu.sa This is attributed to the fact that the positive charge in the pyrazolium ion is less stabilized compared to the imidazolium (B1220033) and pyridinium (B92312) ions. ksu.edu.sa The pKa for the protonated form of pyrazole is approximately 2.52, while the pKa for the N-H proton is about 14.21. mdpi.com Electron-donating groups on the pyrazole ring can increase the acidity of the pyrrole-like NH group. nih.gov

| Property | Value | Description |

|---|---|---|

| pKa (protonated form) | 2.52 mdpi.com | Indicates weak basicity of the pyridine-like nitrogen. |

| pKa (N-H proton) | 14.21 mdpi.com | Indicates weak acidity of the pyrrole-like nitrogen. |

| pKb | 11.5 chemicalbook.comwikipedia.org | Another measure of its weak basicity. |

The pyrazole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. globalresearchonline.netresearchgate.net Due to the presence of the two electronegative nitrogen atoms, the electron density at the C3 and C5 positions is reduced, making the C4 position the most susceptible to electrophilic attack. chemicalbook.compharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and acylation.

Halogenation: Pyrazoles react with N-halosuccinimides (NXS, where X = Cl, Br) to yield 4-halopyrazoles in excellent yields under mild conditions. researchgate.nettandfonline.com Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS has also been developed as an effective method for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org

Nitration: Pyrazole undergoes nitration at the C4 position. globalresearchonline.net It can initially form 1-nitropyrazole, which can then rearrange to 4-nitropyrazole in an acidic medium at low temperatures. globalresearchonline.net

Sulfonation: The reaction of pyrazole with fuming sulfuric acid results in the formation of pyrazole-4-sulfonic acid. globalresearchonline.net

Acylation: The introduction of an acyl group onto the pyrazole nitrogen can be achieved in the presence of a weak base like pyridine. globalresearchonline.net Direct electrophilic acylation at the C4 position of N-substituted pyrazoles can be accomplished using carboxylic acid anhydrides with a catalytic amount of concentrated sulfuric acid. thieme-connect.com

Alkylation: The –NH group of pyrazole can be readily alkylated using alkyl halides, diazomethane, or dimethyl sulfate. pharmaguideline.com N-alkylation of pyrazoles can also be achieved using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst. mdpi.comsemanticscholar.org

Protonation of the pyrazole ring to form the pyrazolium cation deactivates the ring towards electrophilic attack at C4 but can facilitate attack at the C3 position. chemicalbook.comglobalresearchonline.net Conversely, the formation of the pyrazolate anion increases the reactivity of the ring towards electrophiles. chemicalbook.comglobalresearchonline.net

| Reaction | Reagent | Product | Position of Substitution |

|---|---|---|---|

| Halogenation | N-halosuccinimides (NXS) researchgate.nettandfonline.com | 4-Halopyrazole | C4 |

| Nitration | Nitrating mixture | 4-Nitropyrazole globalresearchonline.net | C4 |

| Sulfonation | Fuming H₂SO₄ globalresearchonline.net | Pyrazole-4-sulfonic acid | C4 |

| Acylation (on N) | Acyl halide/Pyridine globalresearchonline.net | N-Acylpyrazole | N1 |

| Acylation (on C) | Acid anhydride/H₂SO₄ thieme-connect.com | 4-Acylpyrazole | C4 |

| Alkylation | Alkyl halide pharmaguideline.com | N-Alkylpyrazole | N1 |

As an electron-rich heteroaromatic system, the pyrazole ring is generally not reactive towards nucleophiles. tandfonline.com However, nucleophilic substitution can occur under specific conditions, particularly when the ring is activated by strong electron-withdrawing groups. For instance, the displacement of a halide from a 5-chloropyrazole is rare unless an electron-withdrawing group like a formyl or nitro group is present in a conjugated position. tandfonline.com The pyrazolate anion is not reactive toward nucleophiles. chemicalbook.com The C3 and C5 positions are considered electrophilic and can be preferential sites for nucleophilic attack. nih.govresearchgate.net

The pyrazole ring is generally stable; however, it can undergo ring-opening under certain harsh conditions. chemicalbook.com In the presence of a strong base, deprotonation at the C3 position can lead to ring-opening. chemicalbook.compharmaguideline.com Ozonolysis can also lead to the cleavage of the pyrazole ring. semanticscholar.org Additionally, some pyrimidine (B1678525) derivatives can undergo ring transformation to form pyrazoles through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism when treated with hydrazine (B178648). rrbdavc.org

The pyrazole ring is highly resistant to both oxidation and reduction. chemicalbook.comglobalresearchonline.net While the ring itself is stable, side chains attached to it, such as alkyl groups, can be oxidized by agents like alkaline KMnO₄ to the corresponding carboxylic acids without affecting the pyrazole nucleus. chemicalbook.comglobalresearchonline.net Although resistant to reduction by sodium-ethanol, N-phenyl derivatives of pyrazole can be reduced to the corresponding pyrazoline. globalresearchonline.net Catalytic hydrogenation can reduce pyrazole first to pyrazoline and then to pyrazolidine. globalresearchonline.net

Reactivity of the Propanamide Functional Group

The propanamide functional group in 3-(1H-pyrazol-4-yl)propanamide introduces a different set of reactive properties to the molecule. The amide group is generally stable but can undergo several characteristic reactions.

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. This reaction typically requires heating.

Reduction: The amide group can be reduced to an amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Dehydration: Primary amides can be dehydrated to nitriles using a dehydrating agent like thionyl chloride (SOCl₂).

Hofmann Rearrangement: In the presence of bromine and a strong base, primary amides can undergo the Hofmann rearrangement to form a primary amine with one less carbon atom.

The reactivity of the propanamide group is influenced by the electronic properties of the attached pyrazole ring.

Hydrolysis Reactions of Amide Bonds

The amide bond, while generally stable, is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-N bond to yield a carboxylic acid and an amine. The hydrolysis of this compound is expected to follow these general mechanisms, though the specific reaction rates will be influenced by the electronic properties of the pyrazole ring.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety, which leaves as a protonated amine, leads to the formation of the corresponding carboxylic acid. For this compound, this would result in the formation of 3-(1H-pyrazol-4-yl)propanoic acid and ammonia.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydrolysis of the amide bond proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com This also forms a tetrahedral intermediate, which then collapses to expel the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion. The final products are the carboxylate salt and the amine. In the case of this compound, this would yield the salt of 3-(1H-pyrazol-4-yl)propanoic acid and ammonia.

The following table illustrates the expected relative rates of hydrolysis under different pH conditions, based on general principles of amide hydrolysis.

| Condition | Catalyst | Expected Relative Rate | Products |

| Acidic | H₃O⁺ | Moderate to Fast | 3-(1H-pyrazol-4-yl)propanoic acid, NH₄⁺ |

| Neutral | H₂O | Very Slow | 3-(1H-pyrazol-4-yl)propanoic acid, NH₃ |

| Basic | OH⁻ | Moderate to Fast | 3-(1H-pyrazol-4-yl)propanoate, NH₃ |

This is an interactive data table based on generalized knowledge of amide hydrolysis.

Substitution Reactions on Amide Nitrogen

The nitrogen atom of the amide group in this compound can potentially undergo substitution reactions, such as alkylation and acylation, although these reactions are generally less facile than the reactions at the pyrazole nitrogen due to the delocalization of the nitrogen lone pair into the carbonyl group.

N-Alkylation:

Direct alkylation of the amide nitrogen is challenging but can be achieved under specific conditions, often involving strong bases to deprotonate the amide followed by reaction with an alkyl halide. Enzymatic methods for selective N-alkylation of pyrazoles have also been developed and could potentially be adapted for derivatives like this compound. researchgate.net

N-Acylation:

N-acylation of the amide nitrogen to form an imide is another possible transformation. This typically requires reaction with a highly reactive acylating agent, such as an acid chloride or anhydride, often in the presence of a base.

The table below summarizes potential substitution reactions on the amide nitrogen.

| Reaction | Reagents | Expected Product |

| N-Alkylation | 1. NaH 2. R-X | N-alkyl-3-(1H-pyrazol-4-yl)propanamide |

| N-Acylation | RCOCl, Pyridine | N-acyl-3-(1H-pyrazol-4-yl)propanamide |

This is an interactive data table illustrating potential substitution reactions.

Interplay Between Pyrazole and Amide Reactivity

The pyrazole ring and the amide functional group in this compound are not electronically isolated and exert a mutual influence on each other's reactivity.

The pyrazole ring, being an aromatic heterocycle, can act as a mild electron-withdrawing group, which can influence the reactivity of the amide bond. This electronic effect can impact the rate of both acid and base-catalyzed hydrolysis. nih.gov Conversely, the propanamide side chain can influence the reactivity of the pyrazole ring, particularly the N-H proton's acidity and the susceptibility of the ring to electrophilic substitution.

Computational studies on similar pyrazole-containing compounds have been used to understand their electronic structure and predict their chemical reactivity. cabidigitallibrary.orgmdpi.com Such studies on this compound could provide valuable insights into the charge distribution within the molecule and help to rationalize the observed reactivity patterns. For instance, the electronic properties of the amide linker are known to be highly dependent on its orientation and attachment point to an aromatic system, which in turn affects the electrochemical and optical properties of the chromophore. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerism and Tautomerism Studies

High-resolution NMR spectroscopy is a powerful tool for probing the molecular structure of 3-(1H-pyrazol-4-yl)propanamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and the investigation of dynamic processes such as tautomerism. bohrium.com

The pyrazole (B372694) ring can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. In the case of 4-substituted pyrazoles, this results in a dynamic equilibrium between the 1H- and 2H-tautomers. Low-temperature NMR studies can be employed to slow down the rate of proton exchange, potentially allowing for the observation of distinct signals for each tautomer. cdnsciencepub.com The equilibrium constant (KT) can then be determined by integrating the signals corresponding to each form. bohrium.com

The chemical shifts of the pyrazole ring protons and carbons are particularly sensitive to the electronic environment and the position of the substituent. For this compound, the propanamide group at the C4 position influences the electron density distribution in the ring. In the ¹H NMR spectrum, the protons of the pyrazole ring are expected to appear as distinct signals, with their chemical shifts and coupling constants providing insights into their connectivity. The methylene (B1212753) protons of the propanamide side chain will exhibit characteristic multiplets due to spin-spin coupling.

In the ¹³C NMR spectrum, the chemical shifts of the pyrazole carbons (C3, C4, and C5) are indicative of the tautomeric form present. cdnsciencepub.com For instance, in related pyrazole derivatives, the chemical shift of C4 is known to be sensitive to the conformation of the substituent at that position. cdnsciencepub.com By comparing the experimental NMR data with that of "locked" N-substituted pyrazole derivatives, the predominant tautomer in solution can be identified. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H3/H5 | 7.5 - 8.0 | - |

| Pyrazole H4 | - | - |

| -CH₂-CH₂-CONH₂ | 2.5 - 3.0 | 35 - 40 |

| -CH₂-CH₂-CONH₂ | 3.5 - 4.0 | 20 - 25 |

| Pyrazole C3/C5 | - | 130 - 140 |

| Pyrazole C4 | - | 110 - 120 |

| -C=O | - | 170 - 175 |

Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a unique "vibrational fingerprint" of a molecule by probing its vibrational modes. researchgate.net These techniques are invaluable for identifying functional groups and elucidating the structural features of this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibration of the pyrazole ring and the amide group will appear in the region of 3100-3500 cm⁻¹. The C=O stretching of the primary amide is a strong band typically observed around 1640-1690 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyrazole ring and the aliphatic chain will be observed around 2800-3100 cm⁻¹. The N-H bending vibrations of the amide group will also be present. derpharmachemica.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the pyrazole ring would be a strong feature in the Raman spectrum. By combining IR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental bands. researchgate.nettandfonline.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Pyrazole, Amide) | Stretching | 3100 - 3500 | 3100 - 3500 |

| C=O (Amide) | Stretching | 1640 - 1690 | 1640 - 1690 |

| C=C, C=N (Pyrazole) | Stretching | 1400 - 1600 | 1400 - 1600 |

| C-H (Aromatic, Aliphatic) | Stretching | 2800 - 3100 | 2800 - 3100 |

| N-H (Amide) | Bending | 1590 - 1650 | Weak |

| Pyrazole Ring | Deformation | 600 - 1000 | 600 - 1000 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.

The fragmentation of pyrazole derivatives in the mass spectrometer is influenced by the nature and position of the substituents. researchgate.net The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the cleavage of the propanamide side chain. Common fragmentation pathways for amides include the loss of the amide group (-CONH₂) or cleavage of the C-C bonds in the propyl chain. The pyrazole ring itself can also undergo characteristic fragmentation, often involving the loss of HCN or N₂. researchgate.net By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.

Table 3: Potential Fragmentation Ions of this compound in Mass Spectrometry

| Ion | m/z (relative to M⁺) | Possible Structure/Loss |

| [M]⁺ | 139 | Molecular Ion |

| [M - 17]⁺ | 122 | Loss of NH₃ |

| [M - 43]⁺ | 96 | Loss of CH₂CONH₂ |

| [M - 44]⁺ | 95 | Loss of CONH₂ |

| [C₄H₅N₂]⁺ | 81 | Pyrazolyl-methyl cation |

| [C₃H₃N₂]⁺ | 67 | Pyrazolyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually the highest occupied molecular orbital, HOMO) to a higher energy one (usually the lowest unoccupied molecular orbital, LUMO). The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the pyrazole ring. The position of these bands can be influenced by the propanamide substituent at the C4 position. While the propanamide group itself does not have strong absorptions in the typical UV-Vis range, its electronic interaction with the pyrazole ring can cause a shift in the λmax compared to unsubstituted pyrazole. The solvent used for the measurement can also affect the spectrum, particularly for polar molecules capable of hydrogen bonding. Theoretical calculations can be employed to model the electronic transitions and predict the UV-Vis spectrum, aiding in the interpretation of the experimental data. nih.gov

X-ray Diffraction Analysis for Crystal Structure Determination and Molecular Conformation

The crystal structure of a closely related compound, 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, has been reported. nih.govresearchgate.net In this structure, the pyrazole and benzene (B151609) rings are not coplanar, and the propanamide side chain adopts a specific torsion angle. nih.govresearchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds involving the amide group and water molecules. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Similar Pyrazole Propanamide Derivative

| Parameter | Value (for 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate) nih.gov |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5482(13) |

| b (Å) | 12.609(3) |

| c (Å) | 16.606(3) |

| V (ų) | 1371.1(5) |

| Z | 4 |

This data is for a related compound and serves as an example of the type of information obtained from X-ray diffraction analysis.

Computational Chemistry and Theoretical Modeling of 3 1h Pyrazol 4 Yl Propanamide

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard and reliable computational method for investigating the electronic structure of heterocyclic compounds like 3-(1H-pyrazol-4-yl)propanamide. acu.edu.innih.gov DFT calculations balance computational cost with accuracy, making them well-suited for determining a wide range of molecular properties. researchgate.net Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to model the electronic behavior, geometry, and spectroscopic characteristics of pyrazole (B372694) derivatives. acu.edu.inresearchgate.net

The first step in most computational analyses is geometry optimization, a process where the molecule's structure is adjusted to find the lowest energy conformation on the potential energy surface. For this compound, this involves calculating the forces on each atom and iteratively minimizing them until a stable structure is achieved. nih.gov This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. researchgate.net The resulting energy landscape can reveal the most stable conformers and the energy barriers between them. The planarity of the pyrazole ring is a key feature, while the propanamide side chain introduces conformational flexibility. acu.edu.in

Table 1: Predicted Geometric Parameters for this compound (Optimized using DFT) Note: These are representative values based on DFT calculations of similar structures, as specific published data for this exact molecule is limited.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | ~1.36 Å |

| Bond Length | N2-C3 (pyrazole) | ~1.34 Å |

| Bond Length | C4-C5 (pyrazole) | ~1.38 Å |

| Bond Length | C4-C(side chain) | ~1.50 Å |

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Angle | C5-N1-N2 (pyrazole) | ~112° |

| Bond Angle | N1-N2-C3 (pyrazole) | ~105° |

| Bond Angle | C(side chain)-C4-C5 | ~128° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO's location can vary depending on the substituents. researchgate.net This analysis is fundamental for predicting how the molecule will interact with other chemical species and absorb light. jcsp.org.pk

Table 2: Predicted Frontier Orbital Energies for this compound Note: Values are illustrative and represent typical ranges for pyrazole derivatives calculated via DFT.

| Parameter | Predicted Energy Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 |

Understanding the distribution of electronic charge within a molecule is key to predicting its reactive behavior. Mulliken population analysis is one method used to assign partial charges to each atom, providing a quantitative picture of charge distribution. researchgate.net

A more visual and intuitive tool is the Molecular Electrostatic Potential (MEP) map. chemrxiv.org The MEP plots the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Typically, negative potential regions (colored red or yellow) are found around electronegative atoms and are susceptible to electrophilic attack, while positive potential regions (blue) are located near hydrogen atoms and are sites for nucleophilic attack. acu.edu.inresearchgate.net For this compound, the MEP would likely show significant negative potential around the carbonyl oxygen of the amide group and the sp2-hybridized nitrogen (N2) of the pyrazole ring, with positive potential around the amide and pyrazole N-H protons. acu.edu.in

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| N (amide) | -0.70 |

| N1 (pyrazole, NH) | -0.25 |

| N2 (pyrazole, N) | -0.15 |

| H (on N1) | +0.35 |

The pyrazole ring is known to exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the N1 and N2 positions. researchgate.net For a 4-substituted pyrazole like this compound, the two possible tautomers are degenerate (identical in energy) in the gas phase due to symmetry. However, in solution, interactions with solvent molecules can lead to a preference for one form, although this effect is expected to be minimal given the molecule's symmetry. DFT calculations can be used to compute the relative energies of different tautomers in both the gas phase and in various solvents (using implicit solvation models like the Polarizable Continuum Model, PCM). nih.gov These studies are crucial for understanding the dominant isomeric form present under specific conditions, which in turn affects the molecule's chemical and biological properties.

Computational methods can predict the acidity and basicity of a molecule through pKa calculations. researchgate.net These predictions are vital for understanding how a molecule will behave in a biological environment. The pKa can be estimated using thermodynamic cycles that calculate the Gibbs free energy change of deprotonation in solution. nih.gov For this compound, there are several key sites for protonation/deprotonation: the basic sp2 nitrogen (N2) of the pyrazole ring, and the acidic N-H protons on the pyrazole ring and the amide group. The pyrazole ring itself is weakly basic, while the N-H proton is weakly acidic. Computational predictions can quantify these properties and determine the most likely protonation state at a given pH.

Beyond electronic structure, DFT calculations can predict key thermodynamic properties. By performing vibrational frequency calculations on the optimized geometry, it is possible to determine properties such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.net These calculations provide a theoretical basis for the molecule's stability and can be studied as a function of temperature. researchgate.net Such data is invaluable for understanding reaction thermodynamics and equilibria involving this compound.

Table 4: Predicted Thermodynamic Properties at 298.15 K and 1 atm Note: These values are illustrative, based on typical results from DFT frequency calculations for similar organic molecules.

| Thermodynamic Property | Predicted Value |

|---|---|

| Enthalpy (H) | ~ -475 Hartree |

| Entropy (S) | ~ 100 cal/mol·K |

| Gibbs Free Energy (G) | ~ -475.05 Hartree |

| Heat Capacity (Cv) | ~ 35 cal/mol·K |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes the positions and velocities of particles over time. This allows for the exploration of the molecule's dynamic behavior and its accessible conformational space. eurasianjournals.com

For this compound, MD simulations can elucidate the flexibility of the propanamide side chain relative to the more rigid pyrazole ring. Key areas of investigation include:

Rotational Barriers: Determining the energy barriers for rotation around the single bonds connecting the pyrazole ring and the propanamide group.

Conformational Preferences: Identifying the most stable and frequently adopted conformations of the molecule in different environments (e.g., in a vacuum, in aqueous solution, or in a nonpolar solvent). eurasianjournals.com

Intramolecular Interactions: Observing the formation and lifetime of transient intramolecular hydrogen bonds, for instance, between the amide group and the pyrazole ring nitrogens.

The insights gained from MD simulations are critical for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as biological receptors or solvent molecules. mdpi.comnih.gov Recent studies on various pyrazole derivatives have successfully employed MD simulations to analyze the stability of docked complexes and understand the dynamic role of specific residues in inhibitor binding. nih.govresearchgate.netresearchgate.net

Table 1: Potential Torsional Angles for Conformational Analysis of this compound via MD Simulations

| Dihedral Angle | Atoms Involved | Description |

| τ1 | N1-C5-C4-C(side chain) | Rotation of the pyrazole ring relative to the side chain |

| τ2 | C4-C(α)-C(β)-C(amide) | Rotation around the central bond of the propanamide chain |

| τ3 | C(β)-C(amide)-N(amide)-H | Orientation of the amide plane |

Advanced Theoretical Approaches for Intermolecular Interactions

The functionality of this compound is largely dictated by its intermolecular interactions. Advanced theoretical methods, particularly those derived from quantum mechanics, provide a detailed understanding of the nature and strength of these non-covalent forces.

Hydrogen bonds are crucial non-covalent interactions that significantly influence the properties of pyrazole-amide systems. nih.gov The this compound molecule possesses multiple sites capable of participating in hydrogen bonding, both as donors and acceptors.

Hydrogen Bond Donors: The pyrrole-type nitrogen (N1-H) of the pyrazole ring and the amide (-NH₂) group.

Hydrogen Bond Acceptors: The pyridine-type nitrogen (N2) of the pyrazole ring and the carbonyl oxygen (C=O) of the amide group.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze these interactions in detail. researchgate.net Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can identify and characterize these bonds based on the electron density and its derivatives. nih.govmdpi.com These analyses provide quantitative data on bond strength, directionality, and the nature of the interaction (e.g., electrostatic vs. covalent character). nih.gov Studies on similar amide-containing molecules have used these methods to confirm the presence of both intra- and intermolecular hydrogen bonds, which dictate their solid-state packing and solution-phase behavior. mdpi.com

The surrounding solvent can significantly alter the structure, stability, and reactivity of a solute molecule. psgcas.ac.in Computational solvation models are used to simulate these effects. For pyrazole derivatives, these models are essential for predicting behavior in different chemical or biological environments. dntb.gov.ua

The most common approaches are:

Implicit Solvation Models: Such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally efficient for calculating properties like the free energy of solvation and assessing the stability of different conformers in solution. psgcas.ac.in

Explicit Solvation Models: Where individual solvent molecules are included in the simulation box, typically in an MD simulation. This approach provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding with water molecules, but is computationally more demanding.

Studies on halogenated pyrazoles have shown that electrostatic interactions are often the dominant component of solvation effects and that properties like interaction energy can vary significantly with the dielectric constant of the solvent. psgcas.ac.in Such analyses are critical for understanding the molecule's properties in polar protic, polar aprotic, and nonpolar media.

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry enables the prediction of a molecule's reactivity through the analysis of its electronic structure. eurasianjournals.comfrontiersin.org For this compound, these predictive models can identify the most likely sites for electrophilic or nucleophilic attack and provide a quantitative basis for understanding its chemical behavior.

Key descriptors derived from quantum mechanical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net

Reactivity Indices: DFT-based descriptors such as chemical hardness, electronic chemical potential, and the electrophilicity index provide quantitative measures of reactivity. mdpi.com

These computational tools are frequently used to establish structure-activity relationships (SAR) for pyrazole derivatives, guiding the design of new compounds with desired properties. nih.gov

Table 2: Key Computational Descriptors for Predicting Reactivity

| Descriptor | Information Provided | Predicted Site of Interaction for this compound |

| HOMO Energy | Electron-donating ability | Typically located on the pyrazole ring |

| LUMO Energy | Electron-accepting ability | Often distributed across the π-system |

| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap suggests higher reactivity |

| MEP (Negative) | Site for electrophilic attack | Pyridine-type nitrogen (N2) and carbonyl oxygen (C=O) |

| MEP (Positive) | Site for nucleophilic attack | Hydrogen atoms on the pyrazole N-H and amide N-H groups |

Challenges and Emerging Trends in Computational Studies of Pyrazole-Amide Systems

Despite the power of computational methods, accurately modeling complex heterocyclic systems like pyrazole-amides presents significant challenges. eurasianjournals.com The interplay of aromaticity, multiple heteroatoms, and flexible side chains requires robust and highly accurate theoretical models.

A primary challenge in performing reliable MD simulations is the availability of an accurate force field. eurasianjournals.comeurasianjournals.com A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. Standard, general-purpose force fields (e.g., AMBER, CHARMM) may not accurately represent the subtle electronic and steric effects of the pyrazole ring combined with an amide group. xipinggong.com

Key issues include:

Partial Charges: Accurately representing the charge distribution around the heteroatoms is critical for modeling electrostatic interactions, particularly hydrogen bonding.

Torsional Parameters: The parameters governing rotation around single bonds must be correctly calibrated to reproduce the conformational energies and rotational barriers.

Non-bonded Interactions: Lennard-Jones parameters must be optimized to correctly model van der Waals forces.

To address these limitations, there is an ongoing effort to develop specialized force fields. semanticscholar.orgnottingham.edu.cn This process typically involves parameterizing the force field against high-level quantum mechanical calculations for smaller, representative fragments of the molecule. rsc.org The development of next-generation force fields, including those incorporating machine learning, promises to improve the accuracy of simulations for complex molecules like this compound, leading to more reliable predictions of their dynamic and interactive properties. research.google

Integration of Multi-scale Modeling Approaches

The complex biological environment where a molecule like this compound would exert its effects necessitates a multi-scale modeling approach to bridge the gap between molecular interactions and macroscopic biological outcomes. manchester.ac.uk Such an approach integrates various computational techniques, each suited for a different level of biological organization, from the quantum mechanical to the cellular level.

For a comprehensive understanding of this compound, a multi-scale modeling workflow could be conceptualized as follows:

Quantum Mechanics (QM): At the most fundamental level, QM calculations, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. eurasianjournals.com These calculations provide insights into the molecule's intrinsic properties, such as its most stable conformation and the distribution of electronic charge, which are crucial for understanding its interaction with biological targets. eurasianjournals.com

Molecular Mechanics (MM): To study the dynamics of this compound and its interaction with a biological macromolecule, such as a protein, classical molecular mechanics force fields are utilized. Molecular dynamics (MD) simulations can track the movement of atoms over time, offering a detailed view of the binding process and the stability of the molecule-protein complex. eurasianjournals.com

Coarse-Grained (CG) Modeling: To simulate larger systems over longer timescales, such as the interaction of multiple this compound molecules with a lipid bilayer or a large protein complex, coarse-grained models are employed. In CG models, groups of atoms are represented as single "beads," reducing the computational cost and allowing for the observation of larger-scale phenomena.

The integration of these methods allows for a more holistic understanding of a compound's behavior. For instance, QM calculations can be used to parameterize more accurate MM force fields for MD simulations, which in turn can inform the development of CG models. This hierarchical approach ensures that the simulations at each level are grounded in the fundamental physics of the lower levels.

| Modeling Level | Methodology | Objective | Exemplary Output |

|---|---|---|---|

| Quantum Mechanical | Density Functional Theory (DFT) | Determine electronic properties and reactivity. | Electron density map, HOMO-LUMO gap. |

| Atomistic | Molecular Dynamics (MD) | Simulate binding to a target protein. | Binding free energy, interaction footprints. |

| Coarse-Grained | Coarse-Grained Molecular Dynamics | Model interaction with a cell membrane. | Membrane permeability coefficient. |

This table is for illustrative purposes and does not represent actual published data for this compound.

Leveraging Machine Learning for Compound Discovery

Machine learning (ML) has emerged as a powerful tool in drug discovery, capable of accelerating the identification and optimization of novel therapeutic compounds. scienmag.comnih.gov For a compound like this compound, ML models can be instrumental in various stages of the discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR):

A primary application of ML in drug discovery is the development of QSAR models. researchgate.net These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their anticancer and enzyme inhibitory activities. researchgate.netmdpi.comnih.gov

In the context of this compound, a QSAR study would involve synthesizing a library of analogous compounds with variations in their structure and measuring their biological activity against a specific target. ML algorithms, such as multiple linear regression, support vector machines, or random forests, can then be trained on this dataset to build a predictive model. nih.gov This model can subsequently be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. researchgate.netresearchgate.net

Virtual Screening:

ML can also be integrated into virtual screening workflows to identify novel pyrazole-based compounds from large chemical databases. chemmethod.comnih.govacs.orgchemmethod.comnih.gov A trained ML model can rapidly screen millions of compounds, flagging those that are predicted to be active. This significantly reduces the number of compounds that need to be experimentally tested, saving time and resources. chemmethod.com

De Novo Drug Design:

Generative ML models can be employed for the de novo design of novel molecules with desired properties. These models, trained on vast datasets of known molecules, can generate new chemical structures that are predicted to have high affinity and selectivity for a particular biological target. This approach has the potential to explore a much larger chemical space than traditional high-throughput screening.

| Compound ID | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Experimental pIC50 | Predicted pIC50 (ML Model) |

|---|---|---|---|---|

| PZP-001 | 2.1 | 75.3 | 6.8 | 6.7 |

| PZP-002 | 2.5 | 80.1 | 7.2 | 7.1 |

| PZP-003 | 1.9 | 72.5 | 6.5 | 6.6 |

| This compound (Hypothetical) | 1.5 | 68.0 | - | 6.2 |

This table is a hypothetical representation to illustrate the output of a QSAR model and does not reflect actual experimental data.

Applications of 3 1h Pyrazol 4 Yl Propanamide and Pyrazole Amide Scaffolds in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Heterocyclic Synthesis

The dual functionality of the pyrazole-amide scaffold, featuring a nucleophilic pyrazole (B372694) ring and a modifiable amide group, makes it an excellent precursor for constructing more complex heterocyclic systems. The reactive sites on the pyrazole ring, particularly the nitrogen atoms and adjacent carbons, allow for a variety of cyclization and condensation reactions.

Construction of Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Imidazo[1,2-b]pyrazoles)